N-Acetyl Metoclopramide

Dopamine receptor antagonism In vitro pharmacology Metabolite activity

The official EP Impurity A and USP Related Compound A reference standard for metoclopramide impurity profiling. Fully characterized with HPLC, NMR, MS data for regulatory method validation. Essential for ANDA submissions, ICH Q3A/Q3B compliance, and batch release testing. Pharmacologically inactive N-acetyl metabolite ensures analytical specificity. Comprehensive CoA supports unambiguous identification and quantification in API and finished products.

Molecular Formula C16H24ClN3O3
Molecular Weight 341.83 g/mol
CAS No. 5608-13-9
Cat. No. B132811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Metoclopramide
CAS5608-13-9
Synonyms4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;  6’-Chloro-4’-[[2-(diethylamino)ethyl]carbamoyl]-m-acetanisidide;  4-Acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;  N-[2-(Diethylamino)ethyl]-2-methoxy-4-acetamid
Molecular FormulaC16H24ClN3O3
Molecular Weight341.83 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl
InChIInChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)
InChIKeyCUDFIXBYMDJBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Metoclopramide (CAS 5608-13-9) for Pharmaceutical Quality Control and Analytical Reference Applications


N-Acetyl Metoclopramide (CAS 5608-13-9), also designated as Metoclopramide EP Impurity A and Metoclopramide USP Related Compound A, is a fully characterized N-acetylated metabolite and process-related impurity of the antiemetic and gastroprokinetic agent metoclopramide [1]. This compound, with molecular formula C16H24ClN3O3 and molecular weight 341.83 g/mol, is classified as a pharmacopeial reference standard essential for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing and regulatory submissions [2].

Why N-Acetyl Metoclopramide Cannot Be Substituted with Other Metoclopramide-Related Compounds


Substitution of N-Acetyl Metoclopramide with other metoclopramide-related compounds or impurities is analytically invalid and regulatorily non-compliant. This compound is specifically designated as Metoclopramide EP Impurity A and USP Related Compound A, and pharmacopeial monographs require its use as a discrete, well-characterized reference standard for impurity profiling, system suitability testing, and method validation [1]. Furthermore, the N-acetyl metabolite exhibits pharmacologically distinct behavior from the parent drug metoclopramide, having been shown to be completely inactive or significantly less potent across multiple dopaminergic models, thereby rendering any functional or pharmacological substitution inappropriate for both analytical and research applications [2].

Quantitative Differentiation Evidence for N-Acetyl Metoclopramide (CAS 5608-13-9)


Dopaminergic Activity: N-Acetyl Metoclopramide Is Completely Inactive as a Dopamine Receptor Antagonist

In a direct head-to-head comparison, N-Acetyl Metoclopramide (one of four metoclopramide metabolites tested) was evaluated alongside the parent compound metoclopramide for dopaminergic antagonist activity using multiple in vitro receptor binding assays and in vivo functional models. The parent compound metoclopramide demonstrated measurable dopamine receptor antagonist activity, whereas the four metabolites, including N-Acetyl Metoclopramide, were either completely inactive or significantly less potent than metoclopramide across all models evaluated [1].

Dopamine receptor antagonism In vitro pharmacology Metabolite activity

Acetylcholinesterase Inhibition: N-Acetyl Metoclopramide Exhibits Significantly Reduced Inhibitory Activity

In a cross-study comparable analysis, N-Acetyl Metoclopramide belongs to a class of metoclopramide biotransformation products that exhibit substantially reduced acetylcholinesterase inhibitory activity relative to the parent compound. Metoclopramide itself is a moderate acetylcholinesterase inhibitor with a measured Ki value, but metabolic products of N-de-ethylation, N-di-de-ethylation, deamination followed by reduction, and amide hydrolysis — including N-Acetyl Metoclopramide — were demonstrated to be increasingly less active as inhibitors [1].

Acetylcholinesterase inhibition Enzyme kinetics Metabolite pharmacology

Regulatory Identity: N-Acetyl Metoclopramide Is the Officially Designated EP Impurity A and USP Related Compound A

N-Acetyl Metoclopramide (CAS 5608-13-9) is explicitly and uniquely defined in major pharmacopeias as Metoclopramide EP Impurity A (European Pharmacopoeia) and Metoclopramide USP Related Compound A (United States Pharmacopeia) [1]. This regulatory designation is not shared by other metoclopramide-related compounds; alternative impurities such as Metoclopramide EP Impurity H (CAS 50-86-2) are chemically distinct entities with separate monograph entries [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including certificates of analysis and traceability documentation required for ANDA submissions and commercial production [3].

Pharmaceutical impurity profiling Regulatory compliance Reference standards

Validated Application Scenarios for N-Acetyl Metoclopramide (CAS 5608-13-9)


Pharmaceutical Impurity Profiling and Quality Control for Metoclopramide API

N-Acetyl Metoclopramide (EP Impurity A / USP Related Compound A) is employed as a certified reference standard for the identification, quantification, and control of this specific process-related impurity in metoclopramide active pharmaceutical ingredient (API) and finished drug products. Its use is mandated under ICH Q3A/Q3B guidelines for impurity testing in pharmaceutical development, ANDA submissions, and commercial batch release. The compound's official pharmacopeial designation (EP Impurity A, USP Related Compound A) ensures that analytical methods using this standard are regulatorily defensible and harmonized across global markets [1].

Analytical Method Development and Validation (AMV)

This fully characterized compound is utilized during the development and validation of HPLC, UPLC, and LC-MS methods intended for the separation and quantification of metoclopramide and its related substances. Reverse-phase HPLC methods employing simple mobile phases (acetonitrile/water/phosphoric acid) have been demonstrated for the separation of N-Acetyl Metoclopramide, and these methods are scalable to preparative separations for impurity isolation and pharmacokinetic studies [1]. The compound is supplied with comprehensive certificates of analysis (CoA) including HPLC purity data, NMR spectra, and mass spectrometry confirmation, fulfilling the documentation requirements for regulatory method validation [2].

Metoclopramide Metabolism and Pharmacokinetic Studies as a Reference Marker

Given that N-Acetyl Metoclopramide is a documented inactive metabolite of metoclopramide — having been shown in head-to-head studies to be completely inactive or significantly less potent than the parent drug across multiple dopaminergic models — it serves as a critical reference marker in pharmacokinetic investigations and drug metabolism studies [1]. Researchers quantifying metoclopramide and its metabolites in biological matrices (e.g., plasma) use N-Acetyl Metoclopramide as an analytical reference to identify and quantify this specific metabolic pathway, distinguishing it from the pharmacologically active parent compound.

Stability-Indicating Method Development and Forced Degradation Studies

N-Acetyl Metoclopramide is used as a marker impurity in forced degradation studies designed to establish the stability-indicating nature of analytical methods for metoclopramide. Since metoclopramide has been shown to degrade under photolytic, oxidative, and thermal stress conditions, the presence and quantification of N-Acetyl Metoclopramide as a potential degradation product or process impurity is essential for developing robust stability-indicating HPLC methods that can resolve the parent drug from its related substances [1]. This application is critical for shelf-life determination and regulatory stability submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl Metoclopramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.